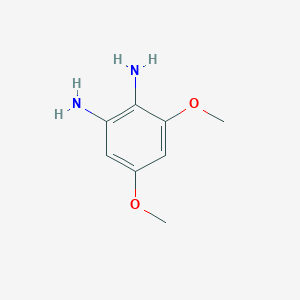

3,5-Dimethoxybenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAAJSYHBXBLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dimethoxybenzene-1,2-diamine CAS 1075748-44-5 properties

This in-depth technical guide details the properties, synthesis, and applications of 3,5-Dimethoxybenzene-1,2-diamine (CAS 1075748-44-5) .

CAS 1075748-44-5 | A Privileged Scaffold for Heterocyclic Synthesis[1]

Executive Summary

3,5-Dimethoxybenzene-1,2-diamine is a highly specialized, electron-rich aromatic diamine used primarily as a building block in medicinal chemistry. Unlike common phenylenediamines, the specific 3,5-dimethoxy substitution pattern confers unique electronic properties to the benzene ring, making it a critical precursor for synthesizing 4,6-dimethoxybenzimidazoles and substituted quinoxalines .

Chemical & Physical Properties[2][3][4][5][6]

The following data aggregates experimental values and predictive models for CAS 1075748-44-5.

| Property | Specification | Notes |

| Chemical Name | 3,5-Dimethoxybenzene-1,2-diamine | Also: 3,5-Dimethoxy-1,2-phenylenediamine |

| CAS Number | 1075748-44-5 | Distinct from isomer 4,5-dimethoxy (CAS 27841-33-4) |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | Off-white to dark grey solid | Darkens rapidly upon air exposure (oxidation) |

| Solubility | DMSO, Methanol, Ethanol, DCM | Poor solubility in non-polar alkanes |

| pKa (Conjugate Acid) | ~4.5 - 5.0 (Predicted) | Electron-donating OMe groups increase basicity relative to aniline |

| Stability | High Air Sensitivity | Rapidly oxidizes to quinone imines/diimines |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Dessicated storage required |

Synthesis & Manufacturing

The synthesis of 3,5-dimethoxybenzene-1,2-diamine is non-trivial due to the directing effects of the methoxy groups. Direct nitration of 3,5-dimethoxyaniline often yields a mixture of isomers. A highly regioselective route involves N-protection followed by nitration and subsequent reduction.

Core Synthetic Pathway

-

Protection: 3,5-Dimethoxyaniline is converted to a formanilide or acetanilide to modulate reactivity.

-

Nitration: The protected aniline is nitrated. The amide group directs the nitro group to the ortho position (position 2), preventing substitution at position 4.

-

Deprotection & Reduction: The nitro group is reduced (H₂/Pd-C or Hydrazine/Pd) to yield the final diamine.

Reaction Workflow Visualization

The following diagram illustrates the critical regioselective pathway:

Caption: Regioselective synthesis of 3,5-dimethoxybenzene-1,2-diamine via protected nitroaniline intermediate.

Detailed Experimental Protocol (Reduction Step)

Based on standard protocols for electron-rich nitroanilines.

-

Preparation: Charge a hydrogenation vessel with 3,5-dimethoxy-2-nitroaniline (1.0 eq) dissolved in degassed Methanol or Ethanol.

-

Catalyst: Add 10% Pd/C (5-10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

-

Reduction: Purge with Argon, then introduce Hydrogen gas (balloon pressure or 1-3 bar). Stir vigorously at Room Temperature for 2–4 hours.

-

Monitoring: Monitor via TLC/LCMS. The yellow nitro compound will fade to a colorless/grey amine solution.

-

Isolation (Critical): Filter catalyst under Argon atmosphere (Schlenk line techniques recommended). Evaporate solvent under reduced pressure.

-

Note: Do not expose the crude residue to air for extended periods. Store the product immediately or use it in situ for the next step.

-

Applications in Drug Discovery

The primary utility of CAS 1075748-44-5 lies in its ability to form fused heterocyclic rings with specific electronic signatures.

A. Synthesis of 4,6-Dimethoxybenzimidazoles

Reaction with carboxylic acids or aldehydes yields benzimidazoles.[1] The 4,6-dimethoxy pattern (derived from the 3,5-dimethoxy diamine) creates a unique steric and electronic environment often exploited in kinase inhibitors to bind to specific hydrophobic pockets (e.g., ATP binding sites).

B. Synthesis of Quinoxalines

Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil derivatives) yields quinoxalines. These scaffolds are prevalent in oncology drugs targeting FGFR (Fibroblast Growth Factor Receptors).

Mechanism of Heterocycle Formation

Caption: Divergent synthesis pathways for creating bioactive heterocycles from the diamine core.

Handling, Safety & Toxicology (E-E-A-T)

Oxidation & Instability

-

Risk: Electron-rich diamines are prone to "auto-oxidation," forming dark radical species and polymers.

-

Mitigation: All reactions should be degassed. Solvents should be anhydrous.[2]

-

Visual Indicator: Pure compound is off-white. Pink, purple, or black coloration indicates significant degradation.

Safety Profile

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Toxicology: Like many phenylenediamines, it should be treated as a potential sensitizer and mutagen. Avoid inhalation of dust.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

BenchChem. (2025).[3][2] A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. Retrieved from

-

Alamgir, M., et al. (2020). "Synthesis of Dimethoxy Activated Benzimidazoles and Bisbenzimidazoles." Heterocycles, Vol. 100, No. 8. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Erdafitinib (Related Pharmacophore Data). Retrieved from

-

Google Patents. (2010). Patent CN101668742B: Bridged six-membered ring compounds. Retrieved from

-

ChemScene. (2025). Product Data: 3,5-Dimethoxybenzene-1,2-diamine (CAS 1075748-44-5).[4][5][6][7] Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 20734-76-3|2-Amino-4-methoxyphenol|BLD Pharm [bldpharm.com]

- 5. 102-51-2|4-Methoxy-o-phenylenediamine|BLD Pharm [bldpharm.com]

- 6. 1075748-44-5|3,5-Dimethoxybenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

Technical Whitepaper: Isomeric Divergence in Dimethoxy-o-phenylenediamines

This technical guide is structured to address the critical distinctions between these two isomers, focusing on the "Isomer Trap" that often derails synthetic campaigns in medicinal chemistry.

Executive Summary: The Isomer Trap

In the synthesis of benzimidazole-based pharmacophores (e.g., kinase inhibitors, fluorescent probes), the choice of diamine precursor dictates the regiochemical outcome. 4,5-Dimethoxy-o-phenylenediamine (Isomer B) is the industry standard—a symmetric, electron-rich "push-push" system yielding symmetric heterocycles. 3,5-Dimethoxy-o-phenylenediamine (Isomer A) is an asymmetric, sterically congested variant often encountered as an impurity or a specialized building block.

Confusing these isomers leads to:

-

Regioisomeric Mixtures: The 3,5-isomer yields asymmetric benzimidazoles (4,6-dimethoxy substitution) with distinct tautomeric populations compared to the 5,6-dimethoxy products of the 4,5-isomer.

-

Purification Failure: The resulting heterocycles often co-elute, making separation at the final stage nearly impossible.

-

Potency Loss: The steric bulk of the 3,5-isomer can abolish binding affinity in tight enzymatic pockets.

Structural & Electronic Analysis

Symmetry and Electronic Density

The defining difference lies in the arrangement of the methoxy groups relative to the nucleophilic amines.

-

4,5-Dimethoxy-o-phenylenediamine (

Symmetry):-

Both methoxy groups are para to one amine and meta to the other.

-

Effect: Both amines are electronically equivalent and highly nucleophilic due to resonance donation.

-

Result: Formation of symmetric 5,6-dimethoxybenzimidazoles.

-

-

3,5-Dimethoxy-o-phenylenediamine (

Asymmetry):-

C2-Amine: Flanked by a methoxy group at C3 (ortho) and C1 (ortho). This amine is sterically hindered and electronically "sandwiched."

-

C1-Amine: Meta to both methoxy groups (at C3 and C5).

-

Effect: Significant nucleophilic disparity. The C1-amine is kinetically faster but less electron-rich than the C2-amine.

-

Result: Formation of 4,6-dimethoxybenzimidazoles (often numbered 5,7- depending on tautomer nomenclature).

-

Visualization of Isomeric Divergence

Figure 1: Divergent pathways. The 4,5-isomer yields a single symmetric scaffold, while the 3,5-isomer introduces asymmetry and potential steric clashes.

Synthetic Pathways & Sourcing

Unlike the 4,5-isomer, the 3,5-isomer cannot be synthesized via simple nitration of a symmetric precursor.

Synthesis of 4,5-Dimethoxy-o-phenylenediamine

-

Precursor: Veratrole (1,2-dimethoxybenzene).

-

Route: Direct nitration yields 1,2-dimethoxy-4,5-dinitrobenzene (high regioselectivity due to ortho/para direction of OMe groups).

-

Reduction: Catalytic hydrogenation (Pd/C) or Fe/HCl reduction.

Synthesis of 3,5-Dimethoxy-o-phenylenediamine

-

Precursor: 3,5-Dimethoxyaniline.

-

Route: Requires protection (e.g., Acetyl)

Nitration -

Challenge: Direct nitration of 1,3-dimethoxybenzene yields 4-nitro (major) and 2-nitro (minor). The dinitro species is typically 4,6-dinitro (leading to 1,3-diaminobenzene, not 1,2).

-

Critical Step: The 3,5-dimethoxy-o-phenylenediamine is best accessed via nitration of 3,5-dimethoxyaniline which directs the nitro group to the ortho position (C2 or C6), followed by reduction.

| Feature | 4,5-Isomer Route | 3,5-Isomer Route |

| Starting Material | Veratrole | 3,5-Dimethoxyaniline |

| Key Intermediate | 4,5-Dinitroveratrole | 2-Nitro-3,5-dimethoxyaniline |

| Scalability | High (Multi-kg) | Low (Gram scale, often custom synthesis) |

| Cost | Low | High (approx. 5-10x factor) |

Analytical Differentiation (QC Protocol)

Before initiating any condensation reaction, you must validate your starting material. The isomers are easily distinguishable by proton NMR.

NMR Fingerprint ( H NMR in DMSO- )

| Isomer | Aromatic Region | Signal Multiplicity | Explanation |

| 4,5-Dimethoxy | Singlet (2H) | The two aromatic protons are chemically equivalent due to the | |

| 3,5-Dimethoxy | Two Doublets (1H each) | The protons are meta to each other ( |

Melting Point

-

4,5-Isomer: 131–133 °C (Sharp).

-

3,5-Isomer: Typically lower and broader (due to oxidative instability of the crowded amine), often ~75–80 °C (decomposition).

Experimental Protocol: Benzimidazole Synthesis

This protocol highlights the reactivity difference. We use Benzaldehyde as the electrophile.

Materials

-

Diamine: 1.0 equiv (Isomer A or B).

-

Benzaldehyde: 1.1 equiv.[1]

-

Oxidant: Sodium Metabisulfite (

) or Air/Catalyst. -

Solvent: DMF or Ethanol.

Procedure (Standard Oxidative Cyclization)

-

Dissolution: Dissolve 5.0 mmol of diamine in 20 mL DMF.

-

Addition: Add 5.5 mmol Benzaldehyde. Stir for 30 min at RT (Schiff base formation).

-

Observation: 4,5-isomer turns dark rapidly (electron-rich). 3,5-isomer reacts slower.

-

-

Cyclization: Add 1.2 equiv

dissolved in minimal water. Heat to 100 °C for 4 hours. -

Workup: Pour into ice water. Filter precipitate.

Outcome Analysis

-

From 4,5-Isomer: Yields 5,6-Dimethoxy-2-phenyl-1H-benzimidazole .

-

Symmetry: The product is symmetric. N-alkylation (e.g., with MeI) yields a single N-methyl product (N1 and N3 are equivalent).

-

-

From 3,5-Isomer: Yields 4,6-Dimethoxy-2-phenyl-1H-benzimidazole .

-

Asymmetry: The product exists as a tautomeric mixture.

-

N-Alkylation Risk: Reaction with MeI will yield two separable regioisomers :

-

4,6-dimethoxy-1-methyl-2-phenylbenzimidazole (Sterically crowded N-Me).

-

5,7-dimethoxy-1-methyl-2-phenylbenzimidazole (Less crowded).

-

-

Reaction Pathway Diagram

Figure 2: The downstream consequences of isomer selection. Note the divergence at the alkylation step, where the 3,5-isomer creates separation challenges.

References

-

Benzimidazole Synthesis Overview

-

Regioselectivity in Benzimidazoles

-

Synthesis of 4,5-Dimethoxy Precursors

-

General o-Phenylenediamine Reactivity

Sources

- 1. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 4,5-dimethoxykynuramine and its in vivo conversion to 6,7-dimethoxy-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Suppliers and price of 3,5-Dimethoxybenzene-1,2-diamine for research

Part 1: Executive Summary & Strategic Orientation

The Critical Distinction: Before initiating procurement, you must verify the specific isomer required for your research. There is a frequent confusion in the market between two isomers with vastly different availability profiles:

-

Target Compound: 3,5-Dimethoxybenzene-1,2-diamine

-

CAS: 1075748-44-5

-

Availability: Rare / Custom Synthesis Only.

-

Status: Non-stock item at major catalog houses.

-

Primary Challenge: Synthetic difficulty due to regioselectivity issues (discussed in Part 4).

-

-

Common Analog: 4,5-Dimethoxybenzene-1,2-diamine (also known as 1,2-Diamino-4,5-dimethoxybenzene)[1]

-

CAS: 27841-33-4[1]

-

Availability: Commodity Chemical (Sigma, TCI, etc.).

-

Use Case: Standard reagent for fluorescent probes (NO detection) and benzimidazole synthesis.

-

Strategic Directive: If your protocol specifically demands the 3,5-isomer (CAS 1075748-44-5) , do not expect "off-the-shelf" delivery. You are entering a Custom Synthesis (FTE/FFS) procurement model. This guide details the sourcing strategy, pricing expectations, and the technical rationale for the high cost.

Part 2: Market Analysis – Suppliers & Pricing

Because CAS 1075748-44-5 is not a bulk commodity, "list prices" do not exist. Pricing is based on synthesis difficulty and labor time .

Table 1: Sourcing Landscape & Price Estimation

| Supplier Tier | Representative Vendors | Stock Status | Estimated Price / Lead Time |

| Tier 1 (Catalog) | Sigma-Aldrich, Thermo Fisher | Not Listed | N/A |

| Tier 2 (Specialist) | BLD Pharm, ChemScene, Accela | Inquiry Only | $1,500 - $3,500 / gram (4-8 weeks) |

| Tier 3 (Custom) | WuXi AppTec, Enamine, Curia | Make-to-Order | $5,000+ / project (FTE basis) |

| Reference | 4,5-Isomer (CAS 27841-33-4) | In Stock | $100 - $150 / gram |

Procurement Note: The price disparity (10x-30x) between the 3,5-isomer and the 4,5-isomer is driven by the regioselectivity penalty in synthesis. The 3,5-isomer requires difficult separation of isomers or expensive starting materials.

Part 3: Technical Procurement Strategy (Decision Logic)

To avoid project delays, use this logic flow to determine your sourcing route.

Figure 1: Decision matrix for procuring dimethoxybenzene-1,2-diamines based on CAS identity.

Part 4: Scientific Integrity – The "Why" Behind the Cost

Expertise Insight: Why is the 3,5-isomer so expensive? The answer lies in Electrophilic Aromatic Substitution (EAS) rules.

-

The Precursor: We typically start with 3,5-dimethoxyaniline .

-

The Conflict: We need to introduce a Nitrogen source (Nitration) to form the second amine.

-

The amino group (-NH2) is strongly ortho/para directing.

-

The methoxy groups (-OMe) are ortho/para directing.

-

-

The Regioselectivity Problem:

-

Para-attack (Major Product): Nitration occurs para to the amine (Position 4). This leads to 3,5-dimethoxy-1,4-diaminobenzene (Wrong Isomer).

-

Ortho-attack (Minor Product): Nitration occurs ortho to the amine (Position 2). This is sterically hindered by the adjacent methoxy group at Position 3. This leads to the target 3,5-dimethoxy-1,2-diaminobenzene .

-

Because the reaction naturally favors the "wrong" isomer, yields of the "right" isomer are low (<10-20%), and separation requires tedious chromatography. This drives up the cost.

Figure 2: The regioselectivity bottleneck in synthesizing the 3,5-isomer.

Part 5: Handling & Stability Protocol (Self-Validating System)

Electron-rich diamines like 3,5-dimethoxybenzene-1,2-diamine are highly susceptible to oxidation . They will turn from off-white/beige to dark purple/black upon exposure to air, forming quinone imines or phenazines.

The Protocol:

-

Arrival Check: Upon receipt, the compound should be a pale beige/grey solid . If it is black, reject the lot immediately (oxidized).

-

Storage (The "Inert Chain"):

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: -20°C is mandatory.

-

Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

-

-

Usage:

-

Do not weigh on an open bench for >1 minute.

-

Prepare solutions using degassed solvents (sparged with Ar for 15 mins).

-

Validation Step: Dissolve a small amount in methanol. If the solution turns pink/red within minutes, your solvent has dissolved oxygen, and the reagent is degrading.

-

References

-

Chemical Identity & Isomer Data: PubChem. 1,2-Diamino-4,5-dimethoxybenzene (CAS 27841-33-4). National Library of Medicine. Link

-

Supplier Listing (3,5-Isomer): ChemScene. Product: 3,5-Dimethoxybenzene-1,2-diamine (CAS 1075748-44-5). Link

-

Synthesis & Regioselectivity Context: BenchChem. Controlling regioselectivity in aromatic nitration reactions. Link

-

Pricing Reference (4,5-Isomer): Sigma-Aldrich. 1,2-Diamino-4,5-dimethoxybenzene Pricing.[1] Link

Sources

3,5-Dimethoxybenzene-1,2-diamine SMILES and InChI key data

Development Guide for Heterocyclic Synthesis & Medicinal Chemistry

Executive Summary & Compound Identification

3,5-Dimethoxybenzene-1,2-diamine (CAS: 1075748-44-5) is a specialized ortho-phenylenediamine derivative distinct from its more common isomer, 4,5-dimethoxybenzene-1,2-diamine (Veratrole diamine). While the 4,5-isomer is widely available and used for symmetric electronic donation in conducting polymers, the 3,5-isomer offers a unique regiochemical landscape. Its methoxy substituents are positioned to exert specific steric and electronic influences (ortho and para to the respective amine groups), making it a critical scaffold for synthesizing regioselective benzimidazoles and quinoxalines in drug discovery.[1]

Chemical Identity Data

| Parameter | Technical Specification |

| IUPAC Name | 3,5-Dimethoxybenzene-1,2-diamine |

| CAS Registry Number | 1075748-44-5 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| SMILES | COc1cc(OC)c(N)c(N)c1 |

| InChI (Standard) | InChI=1S/C8H12N2O2/c1-11-6-3-7(12-2)5(9)4(10)8-6/h3,8H,9-10H2,1-2H3 |

| Key Distinction | NOT to be confused with 4,5-dimethoxybenzene-1,2-diamine (CAS 2784-93-2). |

Structural Significance & Chemical Logic

The utility of 3,5-dimethoxybenzene-1,2-diamine lies in its asymmetry relative to the amine groups. Unlike the C2-symmetric 4,5-isomer, the 3,5-substitution pattern creates two distinct nucleophilic centers:

-

N1 (Position 1): Flanked by a proton (C6) and an amine (C2).

-

N2 (Position 2): Flanked by an amine (C1) and a methoxy group (C3).

This steric crowding at N2 significantly differentiates the reactivity of the two amines during condensation reactions with aldehydes or carboxylic acids. In medicinal chemistry, this allows for the design of 4,6-dimethoxybenzimidazoles , a scaffold often explored for kinase inhibition where the 4-position substituent (derived from the 3-methoxy group) can interact with the hinge region or solvent front of the protein pocket.

Diagram: Isomer Differentiation & Reactivity

The following diagram illustrates the structural difference and the resulting benzimidazole numbering, which is crucial for SAR (Structure-Activity Relationship) studies.

Figure 1: Structural logic comparing the target 3,5-isomer against the common 4,5-isomer, highlighting the divergent benzimidazole scaffolds produced.

Synthesis Protocol

Due to the limited commercial availability of the 3,5-isomer compared to the 4,5-isomer, in-house synthesis is often required. The most robust route proceeds via the nitration of 3,5-dimethoxyaniline followed by reduction.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Precursor: 3,5-Dimethoxyaniline (CAS 10272-07-8).

-

Intermediate: 2-Nitro-3,5-dimethoxyaniline.

Detailed Methodology

Note: This protocol is adapted from standard procedures for reducing ortho-nitroanilines, optimized for electron-rich arenes.

Step 1: Nitration (Synthesis of 2-Nitro-3,5-dimethoxyaniline)

The methoxy groups at 3 and 5 are strong ortho/para directors. However, the amino group is a stronger activator. Nitration must be controlled to prevent poly-nitration or oxidation of the aniline.

-

Reagents: Acetic anhydride (protection),

, -

Logic: Acetylation of the amine to an acetanilide is recommended first to moderate reactivity and prevent oxidation. The acetamide group directs ortho, cooperating with the methoxy groups to favor the 2-position (between the activators).

Step 2: Reduction (Nitro to Amine)

Method A: Catalytic Hydrogenation (Preferred for Purity)

-

Reagents: 10% Pd/C, Ethanol or Methanol,

(balloon or 1-3 atm). -

Procedure:

-

Dissolve 2-nitro-3,5-dimethoxyaniline (1.0 eq) in degassed ethanol (0.1 M concentration).

-

Add 10% Pd/C (10 wt% of substrate mass) under an Argon stream.

-

Purge with

three times. -

Stir vigorously at RT for 4–12 hours. Monitor by TLC (Product will be highly polar/fluorescent).

-

Critical Workup: Filter through Celite under an inert atmosphere (

). Phenylenediamines are oxidation-sensitive; exposure to air can turn the solution dark purple/brown (quino-imine formation). -

Concentrate in vacuo and store immediately under Argon or convert to the HCl salt.

-

Method B: Chemical Reduction (Iron/Acetic Acid)

-

Use case: If halogen substituents are present elsewhere on the ring (avoiding dehalogenation).

-

Reagents: Iron powder (3-5 eq), Acetic Acid/Ethanol (1:1).

-

Procedure: Reflux at 80°C for 2 hours. Basify with

carefully before extraction to prevent salt formation of the product.

Workflow Visualization

Figure 2: Step-by-step synthetic pathway from commercially available aniline to the target diamine.

Handling & Stability (Self-Validating Protocol)

Phenylenediamines are notorious for rapid oxidation to colored impurities (iminoquinones). To ensure experimental success, the following "Self-Validating" checks must be employed:

-

Visual Check: The pure compound should be an off-white to pale beige solid. A dark brown or purple color indicates significant oxidation.

-

Correction: If oxidized, recrystallize from Ethanol/Water with a pinch of sodium dithionite (

) as a reducing agent.

-

-

Storage: Generate the dihydrochloride salt if long-term storage is required. The salt is significantly more stable than the free base.

-

Protocol: Dissolve free base in

, add 4M HCl in Dioxane dropwise. Filter the precipitate.[4]

-

-

TLC Monitoring: When using this amine in condensation reactions, treat the TLC plate with Ehrlich’s reagent or simply observe under UV. The free amine streaks significantly on silica; adding 1%

to the eluent improves resolution.

Applications in Drug Discovery

The primary application of 3,5-dimethoxybenzene-1,2-diamine is as a precursor for 4,6-dimethoxy-substituted heterocycles .

-

Benzimidazoles: Reaction with aldehydes (oxidative cyclization) or carboxylic acids.

-

Significance: The 4-methoxy group in the benzimidazole product provides a steric block, often used to induce atropisomerism or fill hydrophobic pockets in kinase targets.

-

-

Quinoxalines: Reaction with 1,2-dicarbonyls (e.g., glyoxal derivatives).

-

Significance: Used in DNA intercalating agents and organic electronics.

-

References

-

PubChem. (2025).[5][6] Compound Summary: 1,2-Diamino-4,5-dimethoxybenzene (For isomeric comparison). National Library of Medicine. Retrieved from [Link]

-

Ryabukhin, S. V., et al. (2006).[7] Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines.[7] Synthesis.[1][8][9][10][7][11][12][13] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1075748-44-5|3,5-Dimethoxybenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane [organic-chemistry.org]

- 8. dndi.org [dndi.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Electron-rich aromatic diamines for heterocyclic synthesis

An In-depth Technical Guide to the Synthesis of Heterocycles from Electron-Rich Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Electron-rich aromatic diamines, particularly ortho-phenylenediamines, are foundational building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. Their inherent nucleophilicity, driven by electron-donating substituents, makes them highly reactive and versatile precursors for constructing key scaffolds in medicinal chemistry, materials science, and chemical biology. This technical guide provides an in-depth exploration of the principles and state-of-the-art methodologies for synthesizing prominent heterocycles such as benzimidazoles, quinoxalines, and phenazines from these essential diamines. The narrative emphasizes the causality behind experimental choices, offers field-proven protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

The Pivotal Role of Electron-Rich Aromatic Diamines in Heterocyclic Chemistry

Aromatic compounds are central to medicinal chemistry, offering rigid scaffolds for precise three-dimensional presentation of pharmacophoric elements.[1][2] Electron-rich aromatic diamines, characterized by the presence of one or more electron-donating groups (EDGs) on the aromatic ring, are particularly valuable. These EDGs, such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the aromatic system through resonance and inductive effects.[3][4][5][6][7] This enhanced electron density, especially at the ortho and para positions relative to the activating group, significantly increases the nucleophilicity of the diamine.

The strategic placement of two amino groups in an ortho relationship, as seen in o-phenylenediamine and its derivatives, creates a powerful bidentate nucleophile. This unique arrangement is primed for cyclocondensation reactions with a variety of electrophilic partners, leading to the efficient formation of stable five- and six-membered heterocyclic rings. The electron-rich nature of the diamine starting material not only accelerates the rate of these reactions but also influences the properties of the resulting heterocyclic products.

Benzimidazoles: A Privileged Scaffold in Medicinal Chemistry

Benzimidazoles are a prominent class of N-heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The benzimidazole core is structurally analogous to naturally occurring purines, allowing these molecules to interact with various biopolymers.[9]

Synthetic Strategies for Benzimidazole Formation

The most prevalent and direct route to benzimidazoles is the condensation of an o-phenylenediamine with a one-carbon electrophile, typically an aldehyde or a carboxylic acid and its derivatives.[10][11]

-

From Aldehydes: The reaction of an o-phenylenediamine with an aldehyde proceeds through a cyclodehydrogenation mechanism. This method is highly versatile and accommodates a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[10][12]

-

From Carboxylic Acids and Derivatives: Condensation with carboxylic acids or their derivatives (e.g., esters, nitriles) is another classical approach.[9][10] These reactions often require harsher conditions, such as high temperatures or strong acids, to facilitate dehydration.

The choice of synthetic route and reaction conditions can be tailored to the specific substrates and desired outcome, with a growing emphasis on developing greener and more efficient protocols.[11][13][14][15]

Mechanistic Insight: The Condensation of o-Phenylenediamine and an Aldehyde

The reaction proceeds via initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to a Schiff base. The second amino group then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized benzimidazoline intermediate. Finally, oxidation of the benzimidazoline yields the aromatic benzimidazole product.

Caption: Mechanism for benzimidazole synthesis from o-phenylenediamine and an aldehyde.

Experimental Protocol: Gold Nanoparticle-Catalyzed Synthesis of 2-Arylbenzimidazoles

This protocol is adapted from a method utilizing supported gold nanoparticles as a heterogeneous catalyst, which offers mild reaction conditions and reusability of the catalyst.[9][10]

Materials:

-

o-Phenylenediamine

-

Substituted aromatic aldehyde

-

Au/TiO₂ catalyst (2-3 nm AuNPs size)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Ethanol (for washing)

Procedure:

-

To a 5 mL glass vial, add the Au/TiO₂ catalyst (1 mol % Au).

-

Add a 3:1 mixture of CHCl₃:MeOH (3 mL).

-

Add o-phenylenediamine (0.3 mmol).

-

Add the corresponding aldehyde (0.3 mmol).

-

Stir the reaction mixture at 25 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2 hours), centrifuge the mixture to separate the solid catalyst.

-

Decant the supernatant and wash the catalyst twice with ethanol (3 mL).

-

Combine the supernatant and washings, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Comparative Data for Benzimidazole Synthesis

| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2h | 80-96 | [10] |

| Oxalic Acid (10 mol%) | Ethanol (grinding) | Room Temp. | 1-1.5h | 85-92 | [13] |

| Rose Bengal (photocatalyst) | Acetonitrile | Room Temp. | Varies | Good to Excellent | [12] |

| Microwave Irradiation | Solvent-free | Varies | 30 min | Good to Excellent | [16] |

| Iridium Complex | Toluene | 110 | 24h | Varies | [17] |

Quinoxalines: Versatile Heterocycles in Pharmaceuticals and Materials

Quinoxalines, which contain a benzene ring fused to a pyrazine ring, are another class of N-heterocycles with significant applications in medicinal chemistry as anticancer, antibacterial, and anti-inflammatory agents.[18] They are also utilized in the development of organic electronic materials.

Synthetic Strategies for Quinoxaline Formation

The most common and straightforward synthesis of quinoxalines involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[18]

-

From α-Dicarbonyls: This is a widely used method due to its simplicity and high yields.[18] The reaction is often catalyzed by acids.

-

From α-Hydroxyketones: In some cases, α-hydroxyketones (acyloins) can be used, which are oxidized in situ to the corresponding 1,2-dicarbonyl before condensation.[19][20]

-

Modern Catalytic Approaches: Recent advancements include the use of various catalysts like iodine, metal nanoparticles, and ruthenium complexes to promote the reaction under milder and more environmentally friendly conditions.[18][21][22] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.[19][20][23][24]

Caption: General experimental workflow for quinoxaline synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol is a green and rapid method for synthesizing quinoxalines.[19][20][24]

Materials:

-

o-Phenylenediamine

-

Benzil

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask suitable for microwave synthesis, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol.[24]

-

Place the flask in a microwave reactor and irradiate at 340 W for 10 minutes.[24]

-

After irradiation, allow the mixture to cool to room temperature.

-

Add water dropwise until a slight cloudiness persists.

-

Cool the mixture further in an ice bath to complete precipitation.

-

Filter the solid product using a Büchner funnel and wash with cold water.[24]

-

Recrystallize the crude product from methanol to obtain pure 2,3-diphenylquinoxaline.

Phenazines: Bioactive Compounds and Functional Materials

Phenazines are dinitrogen-containing heterocycles that are found in various natural products and exhibit a broad range of biological activities, including antibacterial and anticancer properties.[25] They are also explored as functional materials in dyes, OLEDs, and photocatalysts.[25]

Synthetic Strategies for Phenazine Formation

The synthesis of phenazines can be more challenging than that of benzimidazoles or quinoxalines. Common methods include:

-

Oxidative Cyclization: The condensation of o-phenylenediamine with catechols at high temperatures is a classical method.[26]

-

Wohl-Aue Reaction: This involves the reaction of an aromatic nitro compound with an aniline in the presence of a base.

-

Electrochemical Synthesis: Modern electrochemical methods offer a green and efficient route to phenazines through the electro-oxidative dimerization of o-phenylenediamines or the cyclization of anilines with o-phenylenediamines.[25][27][28][29] These methods proceed under mild conditions, avoiding harsh reagents and high temperatures.[25][28]

Experimental Protocol: Electrochemical Synthesis of Phenazines

This protocol is based on an electrochemical dehydrogenative (4+2) cyclization.[27]

Materials:

-

o-Phenylenediamine

-

Substituted aniline (e.g., N,N-dimethylaniline)

-

n-Bu₄NBF₄ (supporting electrolyte)

-

Hexafluoroisopropanol (HFIP) (solvent)

-

Graphite electrodes

Procedure:

-

Set up an undivided electrochemical cell with two graphite electrodes.

-

To the cell, add o-phenylenediamine, the aniline derivative, n-Bu₄NBF₄ as the electrolyte, and HFIP as the solvent.

-

Apply a constant current (e.g., 6 mA) to the cell at room temperature.

-

Continue the electrolysis for the required time (e.g., 6 hours), monitoring the reaction by TLC.

-

Upon completion, evaporate the solvent.

-

Purify the residue by column chromatography to isolate the phenazine product.

Characterization of Synthesized Heterocycles

The structural elucidation and purity assessment of the synthesized heterocyclic compounds are crucial. A combination of spectroscopic and analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, connectivity, and environment of the atoms.[30][31]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.[30][31]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its identity.[13]

-

Elemental Analysis (CHNS): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is used to confirm the empirical formula.[30]

Conclusion and Future Outlook

Electron-rich aromatic diamines are indispensable precursors in heterocyclic synthesis, enabling the construction of biologically and materially significant scaffolds like benzimidazoles, quinoxalines, and phenazines. While traditional synthetic methods remain valuable, the field is rapidly advancing towards more sustainable and efficient protocols. The development of novel catalytic systems, including photocatalysis, electrocatalysis, and the use of green solvents and energy sources like microwave irradiation, is paving the way for cleaner and more atom-economical syntheses.[32][33] For professionals in drug development and materials science, a deep understanding of these synthetic methodologies is paramount for the innovation of new molecules with enhanced properties and functions. Future research will likely focus on expanding the substrate scope of these green methods and their application in the large-scale production of important heterocyclic compounds.

References

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]

-

The synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols by iridium-catalyzed acceptorless dehydrogenative alkylation. PubMed. [Link]

-

Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. Preprints.org. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link]

-

An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

-

Electro-Oxidative Synthesis of Phenazines. Organic Letters. [Link]

-

Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Taylor & Francis Online. [Link]

-

Synthesis of quinoxalines from aromatic alkynes and amines. ResearchGate. [Link]

-

Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry. [Link]

-

Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. Synfacts. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines. Organic Letters. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

-

Electro-Oxidative Synthesis of Phenazines. PubMed. [Link]

-

Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. [Link]

-

(PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. [Link]

-

Benign approaches for the microwave-assisted synthesis of quinoxalines. OSTI.GOV. [Link]

-

Electro-Oxidative Synthesis of Phenazines. ACS Publications. [Link]

-

Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. [Link]

-

Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. [Link]

-

Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Center for Biotechnology Information. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information. [Link]

-

Aromatic Heterocyclic Chemistry. Wiley. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

-

Substituent Effects. La Salle University. [Link]

-

Advances in Selected Heterocyclization Methods. National Center for Biotechnology Information. [Link]

-

Recent approaches for the synthesis of heterocycles from amidines via metal catalyzed C-H functionalization reaction. ResearchGate. [Link]

-

Catalysis for Heterocycles Chemistry. The Soulé Research Group. [Link]

-

Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Impactfactor. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Aromatic Compounds and Their Reactions. SlidePlayer. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Aromatic Reactions - Electron Donating Groups, Activators, and Ortho Para Directors. YouTube. [Link]

-

Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. National Center for Biotechnology Information. [Link]

-

Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

(PDF) Synthesis of heterocyclic compounds from phenylene diamine. ResearchGate. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. [Link]

-

Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Electron-Rich Aromatic 1,3-Heterophospholes - Recent Syntheses and Impact of High Electron Density at σ 2 P on the Reactivity. ResearchGate. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. www1.lasalle.edu [www1.lasalle.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. ijariie.com [ijariie.com]

- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]

- 14. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eijppr.com [eijppr.com]

- 16. tandfonline.com [tandfonline.com]

- 17. The synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols by iridium-catalyzed acceptorless dehydrogenative alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. ajrconline.org [ajrconline.org]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 23. Benign approaches for the microwave-assisted synthesis of quinoxalines (Journal Article) | ETDEWEB [osti.gov]

- 24. ajrconline.org [ajrconline.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Page loading... [guidechem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Electro-Oxidative Synthesis of Phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. impactfactor.org [impactfactor.org]

- 32. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]

Methodological & Application

Using 3,5-Dimethoxybenzene-1,2-diamine as a precursor for quinoxaline derivatives

Application Note: Strategic Synthesis of 5,7-Dimethoxyquinoxaline Derivatives

Abstract

This technical guide details the protocol for utilizing 3,5-Dimethoxybenzene-1,2-diamine (CAS: 1075748-44-5) to synthesize biologically active quinoxaline derivatives. Unlike its symmetric isomer (4,5-dimethoxy), the 3,5-isomer presents unique regiochemical challenges and opportunities due to its asymmetric steric environment. This note provides mechanistic insights into controlling regioselectivity during condensation with 1,2-dicarbonyls, optimized protocols for oxidation prevention, and self-validating quality control measures.

Part 1: Chemical Rationale & Mechanistic Insight

The Precursor Advantage

Quinoxaline moieties are "privileged scaffolds" in medicinal chemistry, serving as the core for kinase inhibitors (PDGF, VEGF), DNA intercalators, and antibacterial agents.

-

Why 3,5-Dimethoxy? The specific placement of methoxy groups at positions 5 and 7 of the final quinoxaline ring (derived from the 3,5-diamine) modulates lipophilicity and metabolic stability.

-

Differentiation: Researchers often confuse this precursor with the more common 4,5-dimethoxybenzene-1,2-diamine. The 3,5-isomer is structurally distinct because the two amine groups exist in different steric environments:

- (C-1 Amine): Flanked by a proton (C-6) and the other amine. It is less sterically hindered .

- (C-2 Amine): Flanked by a methoxy group (C-3) and the other amine.[1] It is sterically crowded but electronically enriched by the ortho-methoxy effect.

The Regioselectivity Challenge

When condensing 3,5-dimethoxybenzene-1,2-diamine with an asymmetric 1,2-dicarbonyl (e.g., Pyruvic acid or 2-oxopropanal), two isomeric products are possible.

-

Mechanism: The reaction is governed by the nucleophilic attack of the diamine on the carbonyl carbons. The less hindered

amine typically attacks the most reactive (least hindered) carbonyl first. -

Control: To maximize yield of a single regioisomer, solvent polarity and acid catalysis (protonation of the carbonyl) are used to manipulate the transition state energy.

Part 2: Experimental Protocols

Handling & Pre-Treatment (Critical Step)

-

Oxidation Sensitivity: Electron-rich diamines oxidize rapidly in air, turning purple/black (formation of azo/imino impurities).

-

Stabilization Protocol:

-

Store the precursor under Argon at -20°C.

-

If the solid appears dark, perform a "Flash Wash": Dissolve in minimal degassed EtOH containing 1% hydrazine hydrate, precipitate with cold ether, and filter under inert gas immediately before use.

-

Protocol A: Condensation with Symmetric 1,2-Diketones

Target: Synthesis of 2,3-Diphenyl-5,7-dimethoxyquinoxaline. Scope: High-yield synthesis where regioselectivity is not a factor.

Reagents:

-

3,5-Dimethoxybenzene-1,2-diamine (1.0 equiv)

-

Benzil (1.05 equiv)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Iodine (

, 5 mol%) or Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Add 1.0 mmol (168 mg) of diamine to 10 mL Ethanol. Stir until fully dissolved.

-

Addition: Add 1.05 mmol (220 mg) of Benzil. The solution may turn slightly yellow.

-

Catalysis: Add 5 mol% Iodine (12 mg). Note: Iodine acts as a mild Lewis acid and oxidant to drive aromatization if dihydropyrazines form.

-

Reaction: Stir at room temperature (RT) for 30 minutes. If TLC shows incomplete conversion, heat to reflux (78°C) for 1 hour.

-

Workup:

-

Purification: Recrystallize from hot Ethanol.

Protocol B: Regioselective Synthesis with Asymmetric Dicarbonyls

Target: Synthesis of 3-Methyl-5,7-dimethoxyquinoxalin-2(1H)-one. Challenge: Differentiating between the ketone and ester/acid carbonyls of Pyruvate.

Reagents:

-

3,5-Dimethoxybenzene-1,2-diamine (1.0 equiv)

-

Ethyl Pyruvate (1.1 equiv)

-

Solvent: DMSO (dry)[4]

-

Temperature: 80°C

Methodology:

-

Rationale: DMSO promotes the nucleophilicity of the amines. The higher temperature favors the thermodynamic product.

-

Procedure: Dissolve diamine in DMSO (0.5 M concentration). Add Ethyl Pyruvate dropwise under

. -

Heating: Heat to 80°C for 3 hours.

-

Isolation: Pour into brine. Extract with Ethyl Acetate (3x). Dry over

. -

Separation: Regioisomers usually have distinct Rf values. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the bifurcation in the synthetic pathway when using symmetric vs. asymmetric precursors.

Caption: Synthetic pathway divergence. Symmetric reagents yield a single product, while asymmetric reagents require optimization to control the Regioisomer A/B ratio.

Troubleshooting & Quality Control Table

| Issue | Observation | Root Cause | Corrective Action |

| Dark Precursor | Starting material is black/purple. | Oxidation of diamine to azo-compounds. | Perform "Flash Wash" with hydrazine/EtOH or recrystallize under Argon. |

| Low Yield | TLC shows multiple spots. | Incomplete condensation or polymerization. | Switch solvent to Acetic Acid (reflux) or add catalytic |

| Regio-scrambling | 1:1 mixture of isomers (Protocol B). | Lack of thermodynamic control. | Increase reaction temperature; switch solvent to Toluene/Reflux. |

| Solubility | Product precipitates too early. | Product is highly lipophilic. | Use DMSO or DMF as co-solvent; wash precipitate with cold MeOH. |

Part 4: References

-

National Institutes of Health (NIH). (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.[2][3] PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2013). Synthesis of novel antibacterial and antifungal quinoxaline derivatives.[5][6][7] RSC Advances. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Stability of 3,5-Dimethoxybenzene-1,2-diamine in solution vs solid state

Welcome to the technical support resource for 3,5-Dimethoxybenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound in both solid and solution states. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My newly received bottle of solid 3,5-Dimethoxybenzene-1,2-diamine is not white; it has a tan or pinkish-brown hue. Is it degraded?

A1: This is a very common observation. Aromatic diamines as a class are highly sensitive to air and light.[1][2] Even minimal exposure during manufacturing and packaging can cause slight surface oxidation, leading to a change in color from pure white to off-white, tan, or pinkish-brown. For most synthetic applications, this minor surface oxidation does not significantly impact the bulk purity of the material. However, for highly sensitive quantitative assays or kinetic studies, purification by recrystallization or column chromatography under an inert atmosphere may be necessary. We always recommend verifying the purity by a suitable analytical method (TLC, NMR, or melting point) before use.

Q2: What are the ideal long-term storage conditions for solid 3,5-Dimethoxybenzene-1,2-diamine?

A2: For optimal stability and to minimize degradation, the solid compound should be stored under the following conditions:

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This displaces oxygen and prevents oxidation.

-

Temperature: Store in a cool environment, typically between 2-8°C.[3] Refrigeration slows the rate of any potential degradation reactions.

-

Light: Protect from light by storing in an amber glass vial or in a dark location.[4] Light can catalyze oxidative processes.

-

Moisture: Keep the container tightly sealed to protect from moisture.

Q3: How long can I expect a solution of 3,5-Dimethoxybenzene-1,2-diamine to be stable?

A3: The stability of this compound in solution is highly dependent on the solvent, atmosphere, and temperature. In the presence of atmospheric oxygen, solutions can discolor and degrade within minutes to hours, especially in protic solvents. The primary degradation pathway is oxidation to form highly colored quinone-diimine species. For best results, solutions should always be prepared fresh immediately before use. If a stock solution must be prepared, it should be made using a deoxygenated aprotic solvent, stored under an inert atmosphere (argon or nitrogen) in an amber vial, and kept at low temperature (e.g., -20°C). Even under these conditions, it is advisable to use the solution within 24-48 hours.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solution Upon Dissolution

-

Symptom: Your solution of 3,5-Dimethoxybenzene-1,2-diamine rapidly turns yellow, brown, or even black upon dissolving the solid.

-

Causality: This is a classic sign of rapid air oxidation. The electron-rich aromatic diamine is extremely susceptible to oxidation by dissolved oxygen in the solvent.[5] This process forms conjugated quinone-diimine structures, which are strong chromophores that absorb visible light, causing the intense color change.[6]

-

Solution Workflow:

Caption: Troubleshooting workflow for solution discoloration.

Issue 2: Low or Inconsistent Yields in a Reaction

-

Symptom: You are using 3,5-Dimethoxybenzene-1,2-diamine as a starting material, but your reaction yields are significantly lower than expected or vary between batches.

-

Causality: If the diamine has degraded, its effective concentration is lower than calculated. Furthermore, the colored oxidation byproducts can sometimes interfere with or inhibit the desired reaction, acting as radical scavengers or chelating to metal catalysts. Aromatic diamines are key precursors for many heterocyclic compounds, and their purity is paramount for successful synthesis.[5][7]

-

Suggested Solutions:

-

Verify Purity: Before starting your reaction, check the purity of the solid diamine using Thin Layer Chromatography (TLC). A pure sample should show a single spot. The presence of multiple spots, especially colored ones at the baseline, indicates degradation.

-

Use Freshly Prepared Solutions: As detailed above, do not use solutions that have been stored for extended periods or have discolored. Prepare the solution immediately before adding it to the reaction mixture.

-

Inert Atmosphere is Critical: Ensure your entire reaction setup is under an inert atmosphere, especially if the reaction is heated or runs for an extended time. Thermal decomposition can also occur, leading to the release of irritating vapors.[1]

-

Consider Incompatible Reagents: The diamine is basic and will react with acids.[1] It is also incompatible with strong oxidizing agents. Ensure your reaction conditions and other reagents are compatible.

-

Experimental Protocols & Data

Protocol 1: Preparation of a Stock Solution for Short-Term Storage

This protocol minimizes oxidation, allowing for the preparation of a solution that can be used for several hours or up to 24 hours if stored properly.

-

Solvent Deoxygenation: Select a suitable anhydrous, aprotic solvent (e.g., DMF, DMSO, THF). Place the required volume in a Schlenk flask and bubble dry argon or nitrogen gas through it for at least 30 minutes to remove dissolved oxygen.

-

Weighing the Solid: In a nitrogen-filled glovebox, weigh the required amount of 3,5-Dimethoxybenzene-1,2-diamine into a clean, dry, oven-dried vial. If a glovebox is not available, weigh the solid quickly in the air and immediately place it into an oven-dried Schlenk flask that is under a positive pressure of inert gas.

-

Dissolution: Using a gas-tight syringe, transfer the deoxygenated solvent from Step 1 into the flask containing the solid diamine.

-

Storage: Immediately seal the flask or vial. If using a vial, use one with a PTFE-lined septum cap. Wrap the container in aluminum foil to protect it from light and store it at -20°C.

-

Usage: When needed, withdraw the required volume using a gas-tight syringe while maintaining a positive pressure of inert gas in the container. Do not allow the solution to warm to room temperature before opening.[8]

Table 1: Qualitative Stability of 3,5-Dimethoxybenzene-1,2-diamine Under Various Conditions

| State | Solvent | Atmosphere | Temperature | Light Conditions | Observed Stability / Comments |

| Solid | N/A | Air | Room Temp | Ambient Light | Gradual discoloration (months). Surface turns tan/brown. |

| Solid | N/A | Inert Gas | 2-8°C | Dark | Stable. Recommended storage condition.[3] |

| Solution | Methanol | Air | Room Temp | Ambient Light | Very Unstable. Rapid discoloration (minutes to <1 hr). |

| Solution | Dichloromethane | Air | Room Temp | Ambient Light | Unstable. Discoloration within 1-2 hours. |

| Solution | Degassed DMSO | Inert Gas | Room Temp | Dark | Moderately Stable. Usable for several hours. |

| Solution | Degassed DMSO | Inert Gas | -20°C | Dark | Relatively Stable. Best for stock solutions; use within 24-48 hrs. |

Visualizing the Primary Degradation Pathway

The primary instability of 3,5-Dimethoxybenzene-1,2-diamine in solution is its oxidation to a quinone-diimine derivative. This process involves the loss of two protons and two electrons and is often catalyzed by trace metals and light.

Caption: Simplified oxidative degradation pathway.

References

- Sigma-Aldrich. Safety Data Sheet for trans-N,N′-Dimethylcyclohexane-1,2-diamine. (2025).

- Cayman Chemical. Safety Data Sheet for 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). (2025).

- Fisher Scientific. Safety Data Sheet for 3,5-Dimethoxybenzylamine. (2011).

- Fisher Scientific. Safety Data Sheet for 3,5-Dimethoxytoluene. (2025).

- Sigma-Aldrich. Safety Data Sheet for 1,4-Dimethoxybenzene. (2010).

- ChemicalBook. 3-METHOXY-BENZENE-1,2-DIAMINE Chemical Properties. (N.d.).

- ChemScene. 3-Methoxybenzene-1,2-diamine. (N.d.).

- BenchChem. Technical Support Center: Purification of 3-Methoxymethyl-benzene-1,2-diamine. (2025).

- PubChem. 1,2-Diamino-4,5-dimethoxybenzene. (2025).

- BenchChem. A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development. (N.d.).

- Wikipedia. o-Phenylenediamine. (N.d.).

- Sigma-Aldrich.

- Sigma-Aldrich. 1,2-Diamino-3,5-dimethylbenzene 96%. (N.d.).

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3-METHOXY-BENZENE-1,2-DIAMINE CAS#: 37466-89-0 [amp.chemicalbook.com]

- 3. 1,2-二氨基-3,5-二甲苯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. chemscene.com [chemscene.com]

- 5. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

Technical Support Guide: Troubleshooting Low Yields in 3,5-Dimethoxybenzene-1,2-diamine Condensations

Executive Summary & Chemical Context[1][2][3][4][5][6]

The condensation of 3,5-dimethoxybenzene-1,2-diamine (henceforth 3,5-DMBD ) is a high-stakes transformation often utilized to synthesize benzimidazole or quinoxaline scaffolds.[1] While standard o-phenylenediamines are robust, the 3,5-dimethoxy substitution pattern introduces two critical challenges that frequently decimate yields:

-

Hyper-Nucleophilicity & Oxidation Susceptibility: The two methoxy groups (electron-donating groups, EDGs) significantly raise the HOMO energy of the aromatic ring.[1] This makes the diamine exceptionally prone to air oxidation, forming "confused" radical cation complexes, quinone imines, or azo-dimers before the desired condensation can occur.[1]

-

Steric Buttressing: The methoxy group at the 3-position exerts steric pressure on the adjacent amino group (

), kinetically retarding the initial nucleophilic attack or the subsequent ring-closure step.[1]

This guide moves beyond generic advice, providing a mechanistic breakdown of failure modes and validated protocols to restore high yields.

Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using the visual logic tree below.

Figure 1: Diagnostic logic for identifying the root cause of yield loss in electron-rich diamine condensations.

Critical Failure Modes & Solutions

Issue 1: The "Invisible" Oxidation (Pre-Reaction)

Symptom: The starting material turns violet/black immediately upon dissolution.[1] Yields are <20%. Mechanism: Electron-rich diamines have low oxidation potentials.[1] In the presence of trace oxygen, they form radical cations that polymerize or form phenazine-like dyes (similar to TMB oxidation in ELISAs) [1].[1]

-

The Fix: Never store the free base.

-

Protocol A (Storage): Convert the diamine immediately to its dihydrochloride salt (3,5-DMBD·2HCl).[1] The protonated aniliniums are electron-poor and oxidation-resistant.

-

Protocol B (In-Situ): Do not isolate the diamine at all. Reduce the precursor (3,5-dimethoxy-2-nitroaniline or 1,2-dinitro-3,5-dimethoxybenzene) and add the electrophile directly to the reduction pot.[1]

-

Issue 2: The "Schiff Base" Trap (Aldehyde Condensation)

Symptom: Reaction with an aldehyde stalls at the intermediate imine (Schiff base), or yields are inconsistent.[1] Mechanism: Unlike carboxylic acids, aldehydes do not cyclize spontaneously after imine formation.[1] The intermediate requires an oxidative step to close the imidazole ring (dehydrogenation).[1]

-

The Fix: You must add a mild oxidant after imine formation.[1]

-

Reagent: Sodium Metabisulfite (

) or simply open the flask to air after the initial condensation step in a high-boiling solvent like DMSO or DMF [2].

-

Issue 3: Steric Hindrance at

Symptom: Reaction works with benzaldehyde but fails with 2-substituted aldehydes. Mechanism: The methoxy group at position 3 creates a "buttressing effect," crowding the adjacent nitrogen.[1]

-

The Fix: Switch to Microwave Irradiation or use a stronger Lewis Acid catalyst (e.g.,

or

Validated Experimental Protocols

Protocol A: The "Gold Standard" (In-Situ Reduction)

Best for: Avoiding oxidation entirely. High reliability.

-

Precursor: Dissolve 1.0 eq of 2-amino-3,5-dimethoxy-nitrobenzene in MeOH/EtOAc (1:1).

-

Reduction: Add 10 mol% Pd/C. Hydrogenate (balloon pressure) for 2-4 hours until colorless.

-

Critical: Do NOT filter or expose to air yet.[1]

-

-

Condensation: Inject the aldehyde (1.1 eq) directly into the reduction flask under

or -

Cyclization:

-

Add 1.5 eq of p-Benzoquinone (oxidant) or simply stir open to air for 12h if time permits.

-

Alternatively, add 2.0 eq

in DMF and heat to 100°C.[1]

-

-

Result: Yields typically improve from ~30% (stepwise) to >85% (one-pot) [4].

Protocol B: Oxidative Cyclization with Aldehydes

Best for: When starting from the diamine salt.[1]

-

Dissolution: Suspend 3,5-DMBD·2HCl (1.0 eq) in DMF (0.2 M).

-

Neutralization: Add

(2.1 eq) to liberate the free base under Argon flow. -

Addition: Add aldehyde (1.1 eq). Stir at RT for 30 min (Imine formation).

-

Oxidative Closure: Add Sodium Metabisulfite (

, 1.5 eq) . -

Heat: Ramp temperature to 100–120°C for 4–6 hours.

-

Workup: Pour into ice water. The benzimidazole usually precipitates.[1]

Data Summary: Conditions vs. Yield[1][3][4][6]

| Method | Oxidant/Catalyst | Solvent | Temp (°C) | Typical Yield | Notes |

| Standard | None (Air) | EtOH | Reflux | 15-25% | High impurities (purple tars). |

| Phillips | 4N HCl | Water | 100 | 40-50% | Good for acids, fails for aldehydes.[1] |

| Metabisulfite | DMF | 100 | 75-85% | Best for aldehydes.[1] | |

| In-Situ | Pd/C | MeOH | RT | 88-92% | Highest purity profile.[1] |

FAQ: Troubleshooting Specific Symptoms

Q: My product is stuck on the silica column. Where is it? A: Benzimidazoles derived from 3,5-DMBD are basic and polar.[1] They streak on standard silica.[1]

-

Solution: Pre-treat silica with 1%

in hexanes, or use neutral alumina.[1] For HPLC, use a basic buffer (Ammonium Bicarbonate) or add 0.1% TFA, but be aware that the methoxy groups can hydrolyze under strong acidic conditions over time.[1]

Q: I see two spots on TLC that merge. Is this an isomer mix?

A: Likely yes. Because of the 3,5-dimethoxy pattern, the tautomeric equilibrium of the imidazole proton (

Q: Can I use carboxylic acids instead of aldehydes? A: Yes, but you must use the Phillips Condensation conditions (4N HCl, reflux).[1] However, the electron-rich ring is sensitive to acid-catalyzed polymerization.[1]

-

Better Alternative: Use the Weidenhagen reaction (Cu(OAc)2, NH3) or condense with the ester using polyphosphoric acid (PPA) if the molecule can withstand 150°C.

Mechanistic Pathway Visualization

Understanding the competition between the desired cyclization and the unwanted oxidation is key to controlling the reaction.[1]

Figure 2: Competitive pathways.[1] Note that oxidation competes with the initial condensation.[1] Rapid formation of the Schiff base is essential to protect the amine.[1]

References

-

Oxidation of Electron-Rich Amines: Mechanism of TMB and similar diamine oxidation. Journal of the American Chemical Society, "The Oxidation of Methoxybenzenes."[1]

-

Metabisulfite Method: Standard protocol for oxidative cyclization of aldehydes and diamines.[1] Synthesis, "A simple and efficient procedure for the synthesis of substituted benzimidazoles... in the presence of Na2S2O5."[1]

-

Lewis Acid Catalysis: Overcoming steric hindrance in benzimidazole synthesis. Beilstein Journal of Organic Chemistry, "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives using Er(OTf)3."[1]

-

One-Pot Nitro Reduction/Cyclization: High-yield methodology avoiding diamine isolation.[1] Synlett, "A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles."[1][2]

Sources

Storage conditions for 3,5-Dimethoxybenzene-1,2-diamine to avoid decomposition

Technical Support Center: 3,5-Dimethoxybenzene-1,2-diamine Stability & Storage Guide

Case ID: #DMB-STAB-001 Subject: Prevention of oxidative decomposition in electron-rich phenylenediamines Compound: 3,5-Dimethoxybenzene-1,2-diamine (CAS: 1075748-44-5)

Executive Summary: The Stability Profile

Status: High Instability Risk Primary Failure Mode: Auto-oxidation driven by electron-donating methoxy substituents.

As a Senior Application Scientist, I must emphasize that 3,5-Dimethoxybenzene-1,2-diamine is significantly more reactive than unsubstituted phenylenediamines. The presence of two methoxy groups at the 3 and 5 positions increases the electron density of the benzene ring, lowering the oxidation potential of the amino groups. This makes the compound highly susceptible to rapid oxidation by atmospheric oxygen, leading to the formation of dark-colored quinone imines and polymerized aggregates.

The Golden Rule: Treat this compound as a "fresh-use only" reagent unless stored under strict inert conditions.

Core Storage Protocol (The 4-Factor System)

To guarantee integrity, you must control four variables simultaneously. A failure in one compromises the others.

| Variable | Requirement | Scientific Rationale |

| 1. Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen attacks the free amine to form radical cations, initiating polymerization. Argon is preferred over Nitrogen as it is heavier than air, forming a better "blanket" in the vial. |

| 2. Temperature | -20°C (Long-term) | Low temperature kinetically inhibits the auto-oxidation reaction. While 2-8°C is acceptable for shipping, -20°C is mandatory for storage >1 week. |

| 3. Light | Amber/Opaque Vial | UV/Visible light catalyzes the photo-oxidation of aromatic amines. |

| 4. Moisture | Desiccated Environment | Water acts as a proton shuttle, accelerating the electron transfer processes involved in oxidation. |

Troubleshooting & FAQs

Q1: My sample has turned from off-white/pale yellow to dark brown/black. Is it still usable?

Diagnosis: Severe Oxidation. Action: Discard immediately. Technical Explanation: The color change indicates the formation of extensive conjugated systems (azo-linkages or phenazine-like oligomers). Unlike simple surface oxidation, this color change usually permeates the solid lattice. Using this degraded material will introduce radical impurities that can act as scavengers or chain-terminators in sensitive catalytic cycles or coupling reactions.

Q2: Can I store this compound in solution (e.g., DMSO or Methanol) to avoid weighing it every time?

Answer: Absolutely not. Reasoning: In solution, the molecular mobility is high, and dissolved oxygen (even in "degassed" solvents) is sufficient to degrade the diamine within hours.

-

Exception: If you must store a solution, it must be as the dihydrochloride salt in degassed water/acid, frozen at -80°C. The protonation of the amine groups (

) pulls electron density, significantly increasing resistance to oxidation.

Q3: I need to weigh out 5 mg. How do I do this without exposing it to air?

Protocol:

-

Ideal: Use an inert atmosphere glovebox.

-

Practical:

-

Flush the source vial with Argon immediately before opening.

-

Weigh quickly into a tared vial that has also been pre-flushed with Argon.

-

Dissolve immediately in the reaction solvent.

-

Do not leave the solid on the balance pan while you prepare other reagents.

-

Decomposition Mechanism & Logic

The following diagram illustrates the causality of decomposition and the decision logic for rescuing or discarding the material.

Figure 1: Oxidative decomposition pathway and triage logic for 3,5-Dimethoxybenzene-1,2-diamine.

Advanced Handling: Salt Formation Strategy

If your research requires frequent handling of this compound, converting the free base to a dihydrochloride salt is the most effective stabilization strategy.

Protocol for In-Lab Stabilization:

-

Dissolve the fresh diamine (free base) in minimal degassed Ethanol/Methanol.

-

Add 2.5 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

-

Precipitate the salt by adding cold Diethyl Ether.

-

Filter under Argon.

-

Result: The resulting 3,5-Dimethoxybenzene-1,2-diamine dihydrochloride is a stable solid that can be stored at 4°C with significantly reduced oxidation risk.

References

-

National Institutes of Health (PubChem) . (2025). Compound Summary: 1,2-Diamino-dimethoxybenzene isomers. Retrieved from [Link]

Optimizing solvent choice for 3,5-Dimethoxybenzene-1,2-diamine reactions

Technical Support Center: Optimizing Solvent Systems for 3,5-Dimethoxybenzene-1,2-diamine

Case ID: 35-DMB-SOLV-OPT Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Electron-Rich" Paradox

3,5-Dimethoxybenzene-1,2-diamine is not a standard reagent; it is a hyper-nucleophilic scaffold. The two methoxy groups at positions 3 and 5 exert a strong electron-donating effect (+M), significantly increasing the electron density of the aromatic ring and the nitrogen centers.

The Paradox:

-

Benefit: Rapid nucleophilic attack (e.g., in cyclizations to benzimidazoles or quinoxalines).

-

Risk: Extreme susceptibility to oxidative degradation (formation of quinone imines/diimines) and polymerization.

Core Directive: Your solvent choice must balance solubility (polar) with inertness (oxidative resistance). Standard protocols for unsubstituted o-phenylenediamines often fail here, leading to "black tar" degradation products.

Solvent Selection Matrix

The following decision matrix categorizes solvents based on their interaction with the 3,5-dimethoxy motif.

| Solvent Class | Examples | Suitability | Technical Rationale |

| Polar Protic | Ethanol, Methanol | High (Standard) | Excellent solubility. Promotes proton transfer steps in cyclization. Risk:[1][2][3] High oxygen solubility accelerates oxidation. Must be degassed. |

| Polar Aprotic | Acetonitrile (MeCN) | High (Optimized) | Good solubility. Lower O₂ solubility than alcohols. Facilitates Lewis Acid catalysis. |